1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea
Descripción
Propiedades
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-13-5-7-14(8-6-13)23-11-12(9-17(23)24)10-21-18(25)22-16-4-2-1-3-15(16)20/h1-8,12H,9-11H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCIZFHNHIRSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea is a member of the urea derivatives class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.84 g/mol. The structure includes a pyrrolidinone ring, a chlorophenyl group, and a urea moiety, contributing to its diverse reactivity and potential biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate certain pathways, leading to various therapeutic effects. Notably, its mechanism likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It may interact with receptors, modulating their activity to produce desired biological outcomes.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of similar urea derivatives against various cancer cell lines. For example, a closely related compound demonstrated significant inhibitory activity with IC50 values of 2.39 μM for A549 and 3.90 μM for HCT-116 cells, comparable to established anticancer agents like sorafenib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| Related Compound (7u) | A549 | 2.39 ± 0.10 |
| Related Compound (7u) | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
Enzyme Inhibition
Research indicates that compounds within this class exhibit significant activity against various targets:
- Kinase Inhibition : The compound has been studied for its potential as a BRAF inhibitor, which is crucial in cancer treatment.
- Antimicrobial Activity : Similar compounds have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
Case Studies
Several studies have explored the biological effects of structurally similar compounds:
- Anticancer Agents : A study involving diaryl ureas found that several derivatives exhibited significant antiproliferative effects across multiple cancer cell lines, indicating a promising therapeutic avenue for urea-based compounds .
- Antimalarial Activity : Research on urea derivatives has also highlighted their potential antimalarial properties, with modifications leading to enhanced selectivity and potency against Plasmodium falciparum .
Aplicaciones Científicas De Investigación
Biological Activities
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, modulating their activity to produce therapeutic effects. For instance, it has been identified as a potential inhibitor of penicillin-binding proteins (PBPs), which are critical in bacterial cell wall synthesis .
- Anticancer Properties : Preliminary studies suggest that this compound could have anticancer effects, warranting further investigation into its mechanisms and efficacy against cancer cell lines.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Studies : Research conducted on various derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that modifications to the chlorophenyl or urea moieties significantly impacted antimicrobial potency .
- Enzyme Targeting : High-throughput screening has identified this compound as a promising candidate for targeting PBPs, which are essential for bacterial survival. Further SAR studies are ongoing to optimize its efficacy and selectivity .
- Pharmacological Investigations : In vivo studies have begun to assess the pharmacokinetics and pharmacodynamics of this compound, providing insights into its potential therapeutic window and safety profile.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis with structurally related analogs:
Substituent-Driven Activity
- Compound 1 (from ): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea exhibits glucokinase activation, attributed to its pyridine core and methoxy-phenyl substituents. The chloro-fluoro-phenoxy group may enhance binding to allosteric enzyme sites.
- Compound 3 (from ): (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea demonstrates analgesic activity, likely due to its triazinan-2-ylidene moiety, which may interact with opioid or serotonin receptors.
- Patent Compounds (from ) : Derivatives such as 1-(2,6-dichloropyridin-4-yl)-3-(2-hydroxymethylphenyl)urea feature hydroxymethylphenyl groups, which improve solubility but may reduce membrane permeability compared to the target compound’s fluorophenyl group.
Key Structural Differences
Electronic and Steric Effects
- In contrast, hydroxymethylphenyl groups in patent compounds () increase polarity but may sterically hinder interactions.
- The 4-chlorophenyl substituent on the pyrrolidinone ring may enhance lipophilicity compared to analogs with pyridine cores (e.g., Compound 1), influencing blood-brain barrier penetration.
Research Findings and Implications
- Kinase Modulation: The pyrrolidinone core in the target compound is structurally distinct from pyridine-based analogs (), suggesting divergent kinase selectivity profiles. Pyridine-urea derivatives often target glucokinase or MAP kinases, whereas pyrrolidinone systems may favor cyclin-dependent kinases (CDKs).
- Metabolic Stability : The fluorophenyl group may reduce oxidative metabolism compared to methoxy or hydroxymethyl substituents, as seen in compounds, which are prone to phase II conjugation.
- Therapeutic Potential: While the target compound lacks explicit activity data in the evidence, its structural resemblance to glucokinase activators (Compound 1) and analgesics (Compound 3) highlights its versatility for further optimization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea, and what are their critical reaction parameters?
- Answer : The compound can be synthesized via urea-forming reactions, such as the condensation of carbamates with amines. For example, a reflux reaction in acetonitrile using carbamate precursors and DABCO as a catalyst (65°C, 1 h) is a validated method for analogous ureas . Critical parameters include temperature control, stoichiometric ratios (e.g., 1.2:1.0 mmol for carbamate-to-amine), and purification via hexane washes .
Q. How is the structural characterization of this compound performed, and what crystallographic data are available for related analogs?
- Answer : X-ray crystallography is the gold standard. For structurally similar compounds (e.g., pyrazoline derivatives), unit cell parameters (e.g., monoclinic systems with space group P2₁/c) and bond lengths (C–Cl: ~1.73 Å, C–F: ~1.34 Å) have been reported . NMR (¹H/¹³C) and FTIR (amide-I band ~1650 cm⁻¹) are used to confirm urea and pyrrolidinone moieties .
Q. What preliminary biological activities have been observed in urea derivatives with similar substituents?
- Answer : Ureas with chlorophenyl/fluorophenyl groups exhibit antitrypanosomal, antiproliferative, and kinase-modulating activities. For instance, amidinophenyl-urea analogs show binding affinity to glucokinase and thrombin receptors . Preliminary cytotoxicity assays (e.g., IC₅₀ values in µM ranges) are recommended for prioritization .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenyl and 2-fluorophenyl substituents influence the compound's biological interactions?
- Answer : The electron-withdrawing Cl and F groups enhance hydrogen bonding with target proteins (e.g., kinase active sites). Steric effects from the pyrrolidinone ring modulate selectivity, as seen in analogs with 4-methoxyphenyl substitutions . Computational docking (e.g., AutoDock Vina) can predict binding modes using PDB structures (e.g., GP6 ligand) .
Q. What computational strategies are effective for optimizing the pharmacokinetic profile of this compound?
- Answer : QSAR models prioritize logP (optimal ~1.7–2.5) and PSA (<90 Ų) for bioavailability. MD simulations (e.g., GROMACS) assess stability in lipid bilayers, while ADMET predictors (e.g., SwissADME) evaluate CYP450 metabolism risks .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Answer : Discrepancies often arise from metabolic instability or off-target effects. Metabolite identification (LC-MS/MS) and isoform-specific enzyme inhibition assays (e.g., CYP3A4) are critical. For example, fluorophenyl ureas may require prodrug modifications to enhance in vivo stability .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?
- Answer : Use a modular approach:
- Core modifications : Replace pyrrolidinone with azetidinone or piperidine to assess ring size impact .
- Substituent variations : Test halogen (Br, I) or methyl groups at the phenyl positions .
- Assays : Pair enzymatic (e.g., kinase inhibition) with cell-based (e.g., antiproliferative) screens to decouple target specificity from cytotoxicity .
Q. How can crystallographic data resolve ambiguities in stereochemistry for this compound?
- Answer : Chiral centers (e.g., pyrrolidinone C3) require absolute configuration determination via anomalous scattering (Cu-Kα radiation) or Flack parameter analysis. For example, (±)-trans configurations in azetidinone analogs were confirmed using this method .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (chloroform/ethyl acetate = 4:1) and optimize yields using microwave-assisted synthesis .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets via siRNA knockdown .
- Data Reproducibility : Cross-validate crystallographic data with CCDC entries (e.g., CCDC 1002341) .
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